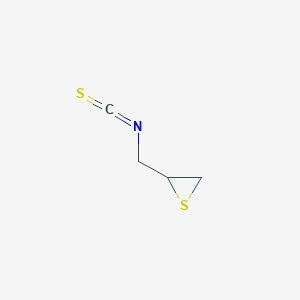

2-(Isothiocyanatomethyl)thiirane

説明

2-(Isothiocyanatomethyl)thiirane is a thiirane derivative featuring a three-membered sulfur-containing ring (C₂H₄S) substituted with an isothiocyanate (-N=C=S) group via a methylene bridge. Its molecular formula is C₄H₅NS₂, with a molecular weight of 131.22 g/mol. The compound’s reactivity arises from the strained thiirane ring and the electrophilic isothiocyanate group, enabling participation in cycloaddition, nucleophilic ring-opening, and polymer modification reactions.

特性

CAS番号 |

59288-35-6 |

|---|---|

分子式 |

C4H5NS2 |

分子量 |

131.2 g/mol |

IUPAC名 |

2-(isothiocyanatomethyl)thiirane |

InChI |

InChI=1S/C4H5NS2/c6-3-5-1-4-2-7-4/h4H,1-2H2 |

InChIキー |

XQKUODYJZOKVEA-UHFFFAOYSA-N |

正規SMILES |

C1C(S1)CN=C=S |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-(Isothiocyanatomethyl)thiirane can be synthesized through the reaction of 2-chloromethylthiirane with ammonium isothiocyanate. This reaction typically occurs in an aprotic solvent like acetonitrile (MeCN) and in the presence of a base such as potassium hydroxide (KOH) . Another method involves the reaction of thiirane with phenyl isothiocyanate, which can be catalyzed by lithium chloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-(Isothiocyanatomethyl)thiirane are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger volumes.

化学反応の分析

Types of Reactions

2-(Isothiocyanatomethyl)thiirane undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

Ring-Opening Reactions: The strained thiirane ring can be opened by nucleophiles, leading to the formation of different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines and thiols.

Solvents: Aprotic solvents like acetonitrile (MeCN) are often used.

Catalysts: Bases such as potassium hydroxide (KOH) and lithium chloride (LiCl) can catalyze reactions involving 2-(Isothiocyanatomethyl)thiirane

Major Products Formed

Thietanylpyrazole: Formed from the reaction with 3,5-dibromo-4-nitropyrazole in aqueous medium.

N-phenyl-1,3-dithiolan-2-imine: Formed from the reaction with phenyl isothiocyanate.

科学的研究の応用

2-(Isothiocyanatomethyl)thiirane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(Isothiocyanatomethyl)thiirane involves the reactivity of its isothiocyanate group and the strained thiirane ring. The isothiocyanate group can react with nucleophiles, leading to the formation of various products. The thiirane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions .

類似化合物との比較

Comparison with Similar Thiirane Derivatives

Structural and Functional Comparisons

Table 1: Structural and Physical Properties

Reactivity and Stability

Thermal Stability

- 2-(Isothiocyanatomethyl)thiirane : Predicted to decompose at lower temperatures due to electron-withdrawing -N=C=S group increasing ring strain. Comparable to substituted thiiranes, which desulfurize to alkenes at 150–250°C .

- SB-3CT : Stable up to 200°C; sulfonyl group stabilizes the ring via resonance .

- Trimethylthiirane : Decomposes above 250°C; bulky methyl groups reduce ring strain .

Ring-Opening Mechanisms

- 2-(Isothiocyanatomethyl)thiirane : Nucleophilic attack at sulfur opens the ring, forming a dithiolane or alkene. The isothiocyanate group may participate in subsequent reactions (e.g., with amines) .

- SB-3CT : Deprotonation at the methylene adjacent to sulfonyl initiates ring-opening, critical for MMP inhibition .

- ETBAA : Ring-opening via anhydride crosslinking in polymers, enhanced by H-bonding motifs .

Polymer Chemistry

- Thiirane-POSS Composites : Thiiranes like octakis[(3-thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane improve epoxy resin thermal stability (10–20°C increase in decomposition temperature) .

- 2-(Isothiocyanatomethyl)thiirane: Potential crosslinker for polyurethanes or epoxy resins, leveraging isothiocyanate-amine reactions.

Medicinal Chemistry

Research Findings and Data

Table 2: Thermal and Reactivity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。